molecular formula C13H19Cl2N3O5S B2607766 4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1049735-87-6

4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2607766
CAS No.: 1049735-87-6
M. Wt: 400.27
InChI Key: GIZRZVDEJLWWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a nitro-substituted benzene ring, a morpholine-containing alkyl chain, and a hydrochloride counterion. Its molecular formula is C₁₃H₁₈ClN₃O₅S·HCl, with a molecular weight of 412.73 g/mol. The compound’s structure features:

  • A 3-(morpholin-4-yl)propyl side chain, providing tertiary amine functionality and enhanced solubility in polar solvents.
  • A hydrochloride salt, improving stability and crystallinity.

This compound is typically synthesized via nucleophilic substitution reactions between 4-chloro-3-nitrobenzenesulfonyl chloride and 3-(morpholin-4-yl)propan-1-amine, followed by HCl salt formation.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O5S.ClH/c14-12-3-2-11(10-13(12)17(18)19)23(20,21)15-4-1-5-16-6-8-22-9-7-16;/h2-3,10,15H,1,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZRZVDEJLWWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitro-substituted intermediate is then alkylated with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 4-amino-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-chloro-3-nitrobenzenesulfonic acid and 3-(morpholin-4-yl)propylamine

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of sulfonamides can exhibit enhanced antibacterial properties, making them candidates for further development in treating bacterial infections.

Neuropharmacology

The morpholine group in the compound suggests potential applications in neuropharmacology. Compounds containing morpholine have been studied for their effects on neurotransmitter systems, indicating that this compound could be investigated for therapeutic effects related to neurological disorders.

Case Study 1: Antibacterial Activity

A study focusing on sulfonamide derivatives demonstrated that modifications to the sulfonamide structure can lead to increased antibacterial efficacy against resistant strains of bacteria. The introduction of a morpholine substituent was found to enhance solubility and bioavailability, which are critical factors for drug development .

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving structurally similar compounds has shown that they can inhibit cancer cell proliferation by targeting specific kinase pathways. For example, compounds designed to interact with protein kinases have been effective in reducing tumor growth in preclinical models . This suggests that 4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride could be further evaluated for similar effects.

Mechanism of Action

The mechanism by which 4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues differ in the substituents on the benzene ring or the alkylamine side chain. Below is a comparative analysis based on available evidence:

Compound Key Structural Features Molecular Weight (g/mol) Key Differences Source
4-Chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride 3-nitro-4-chlorobenzenesulfonyl + 3-(morpholin-4-yl)propyl + HCl 412.73 Reference compound; morpholine ring enhances polarity and hydrogen-bonding capacity. N/A
4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide 3-nitro-4-chlorobenzenesulfonyl + 3-(dimethylamino)propyl 376.28 Replaces morpholine with dimethylamino group, reducing steric bulk and polarity.
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Piperazine core + phenoxyethyl side chain + methoxyphenyl group ~450 (estimated) Piperazine backbone instead of sulfonamide; distinct pharmacological targeting (e.g., serotonin receptors).
3-Chloro-N-phenyl-phthalimide Phthalimide core + chloro and phenyl substituents 259.68 Phthalimide scaffold lacks sulfonamide and nitro groups; used in polymer synthesis.

Key Findings

Morpholine vs. Dimethylamino Substituents: The morpholine group in the target compound provides a six-membered ring with an oxygen atom, enhancing solubility in aqueous media compared to the linear dimethylamino group in its analogue . This structural difference may influence pharmacokinetic properties, such as metabolic stability and tissue penetration.

Sulfonamide vs. Piperazine/Pthalimide Cores :

  • Sulfonamide-based compounds (e.g., the target molecule) are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to their ability to mimic carboxylate groups. In contrast, piperazine derivatives (e.g., HBK15) are frequently optimized for CNS activity (e.g., dopamine or serotonin receptor modulation) .
  • Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are primarily utilized in polymer chemistry rather than biological applications, highlighting the functional versatility of sulfonamide scaffolds .

This feature is absent in HBK15 and 3-chloro-N-phenyl-phthalimide, which rely on chloro or methoxy groups for electronic modulation.

Biological Activity

4-Chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing data from various studies and presenting relevant findings.

  • Molecular Formula : C13H19ClN3O5S
  • Molecular Weight : 400.28 g/mol
  • CAS Number : 1049735-87-6

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antibacterial properties. The compound was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method.

Bacterial Strain MIC (μg/mL) Reference Compound MIC (μg/mL)
Staphylococcus aureus>100Ciprofloxacin2
Escherichia coli>100Ciprofloxacin2
Pseudomonas aeruginosa>100Ciprofloxacin2

The results indicate that while the compound exhibits some antibacterial activity, it does not outperform established antibiotics like ciprofloxacin, with MIC values exceeding 100 μg/mL for the tested strains .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to inhibit cancer cell proliferation was tested in vitro against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of the compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized in the table below:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-725Doxorubicin0.5
A54930Doxorubicin0.5

The IC50 values indicate that while the compound shows promising anticancer activity, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent .

The mechanism of action for sulfonamide compounds typically involves inhibition of bacterial folic acid synthesis. In cancer cells, similar pathways may be targeted, leading to disrupted cell proliferation and induction of apoptosis. Further research is needed to elucidate the specific pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-chloro-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzene-1-sulfonamide hydrochloride?

  • Methodology : Synthesis typically involves sulfonylation of 3-nitro-4-chlorobenzenesulfonyl chloride with 3-(morpholin-4-yl)propan-1-amine. Reaction conditions (e.g., solvent polarity, temperature) are critical: use anhydrous dichloromethane at 0–5°C to minimize side reactions. Purification via recrystallization (ethanol/water) ensures high yields (>75%) .
  • Characterization : Confirm structure via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., sulfonamide proton at δ 10.2–10.8 ppm, morpholine ring protons at δ 2.3–3.5 ppm) and mass spectrometry (expected molecular ion [M+H]+^+ at m/z 432.08) .

Q. How is the purity of this compound validated in academic research?

  • Analytical Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%). Validate with elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 28 days) using LC-MS to detect hydrolysis byproducts (e.g., free sulfonic acid) .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Solubility Profile : The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF >50 mg/mL) but poorly in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for scale-up synthesis?

  • DoE Framework : Use a central composite design to evaluate variables: reagent stoichiometry (1.0–1.2 eq of sulfonyl chloride), temperature (0–25°C), and reaction time (2–6 h). Response surface modeling identifies optimal conditions (e.g., 1.1 eq, 5°C, 4 h) for >90% yield .
  • Contingency Planning : Monitor side reactions (e.g., nitro group reduction) via inline FTIR to adjust conditions in real time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If conflicting IC50_{50} values arise for kinase inhibition, validate assay conditions (ATP concentration, enzyme batch) and confirm compound integrity post-assay via LC-MS. Cross-reference with structural analogs (e.g., 3-nitrobenzene sulfonamides) to identify SAR trends .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in dose-response data .

Q. How can computational modeling predict metabolite formation or toxicity?

  • In Silico Tools : Use Schrödinger’s QikProp to predict ADMET properties (e.g., CYP450 inhibition risk). Dock the compound into homology models of target enzymes (e.g., carbonic anhydrase) to rationalize selectivity .
  • Metabolite Prediction : Simulate Phase I metabolism (e.g., nitro reduction to amine) using GLORYx or MetaSite .

Q. What are the challenges in crystallizing this compound for X-ray diffraction?

  • Crystallization Tips : Slow vapor diffusion (diethyl ether into DMSO solution) at 4°C promotes crystal growth. If crystals fail to form, co-crystallize with a coformer (e.g., nicotinamide) to stabilize the lattice .
  • Data Interpretation : Resolve disorder in the morpholine ring using SHELXL refinement with anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.